Bis(thienyl)phenylimidazole
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Overview
Description
Bis(thienyl)phenylimidazole is a heterocyclic compound that features an imidazole ring substituted with thienyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(thienyl)phenylimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of thienyl-substituted aldehydes with phenyl-substituted amines in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(thienyl)phenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Bis(thienyl)phenylimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and sensors
Mechanism of Action
The mechanism of action of bis(thienyl)phenylimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The compound’s electronic properties, influenced by the thienyl and phenyl groups, play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Bis(thienyl)imidazole: Lacks the phenyl group, which may affect its electronic properties and reactivity.
Phenylimidazole: Lacks the thienyl groups, resulting in different chemical behavior and applications.
Thienylimidazole: Contains only thienyl groups, leading to variations in its chemical and physical properties.
Uniqueness
Bis(thienyl)phenylimidazole is unique due to the combination of thienyl and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and sensors .
Properties
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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